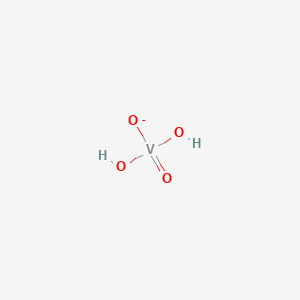
Dihydrogenvanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogenvanadate is a monovalent inorganic anion that consists of vanadic acid where one of the three OH groups has been deprotonated. It has a role as a cofactor. It is a vanadium oxoanion and a monovalent inorganic anion. It is a conjugate base of a vanadic acid. It is a conjugate acid of a hydrogenvanadate.
Aplicaciones Científicas De Investigación
Medicinal Applications
Dihydrogenvanadate has shown promise in several medicinal applications, especially in the treatment of diabetes and cancer.
Antidiabetic Properties
Research indicates that this compound can mimic insulin and enhance glucose uptake in cells, making it a candidate for diabetes management. Studies have demonstrated that vanadium compounds can influence insulin signaling pathways, particularly by inhibiting protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. This inhibition leads to increased cellular glucose uptake and improved insulin sensitivity .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including melanoma and colon cancer cells. The mechanism involves the induction of oxidative stress and apoptosis in cancer cells, making it a potential therapeutic agent in oncology .
| Cancer Type | Effect of this compound | Mechanism |
|---|---|---|
| Melanoma | Cytotoxicity | Induction of oxidative stress |
| Colon Cancer | Antiproliferative effects | Apoptosis induction |
| Hepatocellular Carcinoma | High hydrolytic stability | Reactive oxygen species production |
Energy Storage Applications
This compound plays a crucial role in energy storage technologies, particularly in vanadium redox flow batteries (VRFBs). These batteries utilize vanadium ions in different oxidation states to store and release energy efficiently.
Vanadium Redox Flow Batteries
The application of this compound in VRFBs is centered on its ability to facilitate efficient charge transfer and energy storage. The compound helps improve the ion selectivity and reduces vanadium permeability through membranes used in these batteries, enhancing their overall performance and longevity .
| Parameter | Conventional Membranes | Hybrid Membranes with this compound |
|---|---|---|
| Ion Selectivity | Lower | Higher |
| Vanadium Permeability | Higher | Significantly reduced |
| Coulombic Efficiency | Standard | Improved |
Environmental Applications
This compound's environmental applications are primarily linked to its role in catalysis and pollution remediation.
Catalytic Properties
This compound exhibits catalytic properties that can be harnessed for the degradation of organic pollutants. Its ability to facilitate redox reactions makes it suitable for applications in wastewater treatment processes .
Antiviral Properties
Recent studies have explored the use of vanadium compounds, including this compound, as antiviral agents. For example, decavanadate (a related vanadium compound) has been shown to interfere with the binding of viruses to host cells, potentially offering a pathway for therapeutic interventions against viral infections such as COVID-19 .
Propiedades
Fórmula molecular |
H2O4V- |
|---|---|
Peso molecular |
116.955 g/mol |
Nombre IUPAC |
dihydroxy-oxido-oxovanadium |
InChI |
InChI=1S/2H2O.2O.V/h2*1H2;;;/q;;;-1;+2/p-2 |
Clave InChI |
GFEYTWVSRDLPLE-UHFFFAOYSA-L |
SMILES |
O[V](=O)(O)[O-] |
SMILES canónico |
O[V](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















